1-(Morpholinomethyl)cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Solubility

Supply bottlenecks for rigid, morpholine-containing amino acid building blocks delay medicinal chemistry programs. This compound solves that challenge with a pre-organized cyclopropane-morpholine scaffold. • Dual carboxylic acid & morpholine functionality enables parallel amide library synthesis without ester hydrolysis • XLogP3 -2.5 ensures >100× aqueous solubility vs. cyclopropanecarboxylic acid for fragment-based screening • Verified 98% purity, stored at 2-8°C, shipped ambient for immediate global delivery.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1257236-69-3
Cat. No. B1404141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholinomethyl)cyclopropanecarboxylic acid
CAS1257236-69-3
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC1(CN2CCOCC2)C(=O)O
InChIInChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12)
InChIKeyCLSNCMSRRHZGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine-Functionalized Cyclopropane Building Block


1-(Morpholinomethyl)cyclopropanecarboxylic acid (CAS 1257236-69-3) is a conformationally constrained cyclopropane α,α-disubstituted amino acid featuring a morpholinomethyl side chain [1]. With a molecular weight of 185.22 g/mol, a computed XLogP3 of -2.5, and a topological polar surface area (TPSA) of 49.8 Ų, this compound combines the geometric rigidity of a cyclopropane ring with the hydrogen-bonding capacity and basicity of a morpholine moiety [1]. It is primarily employed as a versatile medicinal chemistry building block for the synthesis of peptidomimetics and pharmaceutical intermediates, where its dual acidic (carboxylic acid) and basic (morpholine) functionality enables diverse chemical derivatization [1].

Dual reactivity
Free carboxylic acid and morpholine base enable orthogonal derivatization
Conformational constraint
Cyclopropane anchor restricts backbone conformation for peptidomimetic design
Hydrogen bonding
Morpholine oxygen and nitrogen add acceptor sites for target engagement

Why This Cyclopropane Building Block Is Irreplaceable


The morpholinomethyl substituent in 1-(morpholinomethyl)cyclopropanecarboxylic acid is not a trivial modification; it fundamentally alters the physicochemical profile compared to both unsubstituted cyclopropanecarboxylic acid and simpler morpholine-acetic acid derivatives. The combination of a cyclopropane ring and a morpholine side chain creates a unique spatial arrangement that cannot be replicated by mixing separate building blocks. Substituting with cyclopropanecarboxylic acid (logP 0.48, TPSA 37.3 Ų) sacrifices the morpholine-mediated hydrogen bonding and solubility advantages, while replacing with morpholin-4-yl-acetic acid (logP -0.35, TPSA 49.77 Ų) eliminates the conformational constraint provided by the cyclopropane ring [1][2][3]. These differences have direct consequences on molecular recognition, membrane permeability, and downstream synthetic versatility, making generic substitution scientifically unsound in constrained peptide and small-molecule drug discovery programs.

Vs. cyclopropanecarboxylic acid
Replacing with unsubstituted acid may lose morpholine-driven hydrogen bonding and polarity; logP and HBA profile shift significantly, altering solubility and recognition properties.
Vs. morpholin-4-yl-acetic acid
Acyclic analog removes cyclopropane constraint; conformational restriction at the attachment point may not transfer, reducing scaffold rigidity in turn mimetics.
Vs. ethyl ester variant
Ester form requires hydrolysis before amide coupling; step count and efficiency in parallel library synthesis may differ.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Advantage Over Cyclopropanecarboxylic Acid

The target compound exhibits a calculated XLogP3 of -2.5, substantially lower than the logP of 0.48 for unsubstituted cyclopropanecarboxylic acid [1][2]. This -2.98 log unit shift indicates markedly higher hydrophilicity, which translates to improved aqueous solubility and a reduced risk of non-specific hydrophobic binding. The TPSA also increases from 37.3 Ų to 49.8 Ų, further confirming enhanced polarity [1][2].

Lipophilicity profile
Cross-study comparable
XLogP3 −2.5 vs. cyclopropanecarboxylic acid 0.48, Δ −2.98
Reported hydrophilicity context may support aqueous solubility assessment
Computed XLogP3 values; compare with experimental logD if available
Lipophilicity Drug-likeness Solubility

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms (two oxygen atoms in the carboxylic acid, one oxygen in the morpholine ring, and one nitrogen in the morpholine ring), compared to only 2 HBA atoms for cyclopropanecarboxylic acid [1][2]. This doubling of HBA capacity, combined with the spatial orientation provided by the cyclopropane scaffold, enables more complex and directional hydrogen-bond networks with biological targets, a critical feature for peptidomimetic design where mimicking peptide backbone interactions is essential.

H-bond acceptors
Class-level inference
4 HBA (target) vs. 2 HBA (unsubstituted), +2 acceptors
May support hydrogen-bonding interaction design in peptidomimetics
Computed from structure; actual solvation contribution depends on conformation
Hydrogen bonding Molecular recognition Peptidomimetic

Controlled Conformational Flexibility from Rotatable Bonds

The target compound has 3 rotatable bonds, compared to 1 rotatable bond for the simpler 1-(aminomethyl)cyclopropanecarboxylic acid and 1 for cyclopropanecarboxylic acid [1][2]. The additional rotatable bonds arise from the methylene bridge linking the cyclopropane to the morpholine ring plus the morpholine ring's own degree of freedom. This creates a scaffold that is rigid at the cyclopropane anchor point but flexible in its side-chain presentation, a balance that is difficult to achieve with either fully rigid or fully flexible analogs.

Rotatable bonds
Class-level inference
3 rotatable bonds vs. 1 in aminomethyl analog, 1 in unsubstituted acid
Provides side-chain flexibility context while maintaining cyclopropane anchor
Flexibility index based on standard rotatable bond definition
Conformational analysis Peptide design Scaffold rigidity

Direct Amide Coupling with Free Carboxylic Acid

The target compound is supplied as the free carboxylic acid, ready for direct amide bond formation via standard coupling reagents. In contrast, the corresponding ethyl ester variant (CAS 1257236-72-8, Cyclopropanecarboxylic acid, 1-(4-morpholinylmethyl)-, ethyl ester) requires an additional hydrolysis step to liberate the free acid before use in amide synthesis . This eliminates one full synthetic operation (ester hydrolysis), reducing overall step count and improving atom economy when the carboxylic acid functionality is required. The free acid also permits direct salt formation with bases, which can be used to modulate solubility for formulation studies.

Synthetic step economy
Supporting evidence
Free acid ready for amide coupling; −1 synthetic step vs. ethyl ester
Supports step efficiency in amide library synthesis workflows
Standard coupling reagents assumed; verify compatibility with specific amines
Synthetic efficiency Step economy Amide coupling

Optimal Application Scenarios


Constrained Peptidomimetics with High Aqueous Solubility

When designing peptidomimetics that must retain the conformational constraint of a cyclopropane core while achieving sufficient aqueous solubility for in vitro assay compatibility, 1-(morpholinomethyl)cyclopropanecarboxylic acid is the building block of choice. Its XLogP3 of -2.5 compared to 0.48 for cyclopropanecarboxylic acid [1][2] provides a >100-fold theoretical increase in aqueous solubility, reducing the need for DMSO co-solvents that can interfere with biological assays. The four hydrogen bond acceptors further enhance water interaction, making it particularly suitable for fragment-based drug discovery where high-concentration aqueous stock solutions are required.

Diversifiable Scaffold for Parallel Library Synthesis

For medicinal chemistry groups conducting parallel amide library synthesis, the free carboxylic acid functionality of 1-(morpholinomethyl)cyclopropanecarboxylic acid eliminates the ester hydrolysis step required when starting from the ethyl ester variant (CAS 1257236-72-8) [1][2]. This improves step economy and allows direct diversification with diverse amine partners using standard coupling reagents. The morpholine nitrogen also remains available for subsequent alkylation or acylation, providing a secondary diversification point that is absent in simpler cyclopropane carboxylic acid building blocks.

Hydrogen-Bonding Control in β-Turn Mimetics

The combination of three rotatable bonds and a rigid cyclopropane anchor in 1-(morpholinomethyl)cyclopropanecarboxylic acid creates a unique scaffold for β-turn mimetic design [1][2]. Unlike 1-(aminomethyl)cyclopropanecarboxylic acid, which forms eight-membered hydrogen-bonded rings in β-peptides [3], the longer morpholinomethyl side chain can project hydrogen-bond acceptors to different spatial positions, potentially mimicking i to i+3 backbone interactions characteristic of β-turns. This controlled spatial presentation is valuable for medicinal chemistry programs targeting protein-protein interactions that depend on turn conformations.

Morpholine-Containing Kinase Inhibitor Fragments

Morpholine is a privileged fragment in kinase inhibitor design, frequently forming key hydrogen bonds with the kinase hinge region [1][2]. Incorporating the morpholine moiety via 1-(morpholinomethyl)cyclopropanecarboxylic acid, rather than through a separate morpholine-acetic acid fragment, constrains the morpholine orientation relative to the carboxylic acid attachment point. This pre-organized geometry can reduce the entropic penalty of binding and improve target selectivity. Quantitative evidence from crystal structures of morpholine-containing kinase inhibitors (e.g., AT9283 bound to Aurora A/JAK2, IC50 values in the low nanomolar range) supports the critical role of morpholine positioning in achieving potent inhibition [3].

Application
Selection Property
Validation Focus
Constrained peptidomimetics with aqueous solubility
Reported hydrophilicity (XLogP3 −2.5) and four HBA sites
Aqueous solubility in assay buffers; DMSO co-solvent reduction
Parallel amide library synthesis
Free carboxylic acid eliminates ester deprotection step
Amide coupling efficiency and secondary morpholine diversification
β‑turn mimetic scaffold design
Cyclopropane anchor with three rotatable bonds for side-chain presentation
Turn‑mimicry validation via NMR or X‑ray; comparison to 1‑aminomethyl analog
Morpholine‑containing kinase inhibitor fragments
Pre‑organized morpholine orientation via constrained attachment
Kinase panel selectivity; hinge‑region hydrogen‑bond confirmation

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